(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol
Overview
Description
(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound is characterized by the presence of a methoxy group, a methyl group, and a tetrahydronaphthalene moiety, making it a unique structure in organic chemistry .
Scientific Research Applications
(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several scientific research applications:
Safety and Hazards
Safety data for “(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol” is currently unavailable online . It’s always important to handle chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.
Preparation Methods
The synthesis of (4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with 1,2,3,4-tetrahydronaphthalene in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of (4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions . The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate its precise mode of action .
Comparison with Similar Compounds
(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol can be compared with similar compounds such as:
(4-Methoxyphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
(4-Methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
(4-Methoxy-2-methylphenyl)(naphthalen-1-yl)methanol: Lacks the tetrahydronaphthalene moiety, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, contributing to its distinct chemical and biological properties .
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13-12-15(21-2)10-11-16(13)19(20)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18-20H,5,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEDBDKFDAZMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2CCCC3=CC=CC=C23)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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